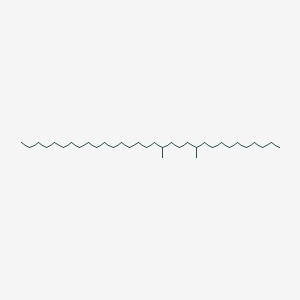

11,15-Dimethyldotriacontane

Beschreibung

11,15-Dimethyldotriacontane (C₃₄H₇₀) is a branched alkane characterized by a 32-carbon backbone (dotriacontane) with methyl groups at positions 11 and 13. It belongs to the class of dimethylated alkanes, which are widely studied in insect cuticular hydrocarbons (CHCs) for their roles in waterproofing and chemical communication .

Eigenschaften

CAS-Nummer |

73189-43-2 |

|---|---|

Molekularformel |

C34H70 |

Molekulargewicht |

478.9 g/mol |

IUPAC-Name |

11,15-dimethyldotriacontane |

InChI |

InChI=1S/C34H70/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |

InChI-Schlüssel |

UUJDZYYGXRDHGE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11,15-Dimethyldotriacontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of 11,15-Dimethyldotriacontane may involve the use of petrochemical processes where long-chain alkanes are derived from crude oil fractions. Fractional distillation and subsequent catalytic cracking are employed to isolate and synthesize the desired hydrocarbon chains.

Analyse Chemischer Reaktionen

Types of Reactions

11,15-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires ultraviolet light or high temperatures to proceed.

Common Reagents and Conditions

Oxidation: Requires oxygen or other oxidizing agents and high temperatures.

Halogenation: Utilizes halogens such as chlorine or bromine, often in the presence of UV light or heat.

Major Products Formed

Oxidation: Carbon dioxide and water.

Halogenation: Halogenated alkanes, such as chloroalkanes or bromoalkanes.

Wissenschaftliche Forschungsanwendungen

11,15-Dimethyldotriacontane has several applications in scientific research:

Chemistry: Used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.

Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.

Wirkmechanismus

The mechanism of action of 11,15-Dimethyldotriacontane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

The compound is part of a homologous series of internally branched dimethylalkanes. Key analogs include:

| Compound Name | Molecular Formula | Carbon Chain Length | Methyl Positions | Molecular Weight (g/mol) | CAS Registry Number |

|---|---|---|---|---|---|

| 11,15-Dimethylhentriacontane | C₃₃H₆₈ | 31 | 11,15 | 464.89 | 56987-74-7 |

| 11,15-Dimethyldotriacontane | C₃₄H₇₀ | 32 | 11,15 | Not explicitly reported | Not available |

| 11,15-Dimethyltritriacontane | C₃₅H₇₂ | 33 | 11,15 | 492.95 | 56987-78-1 |

| 11,15-Dimethylpentatriacontane | C₃₇H₇₆ | 35 | 11,15 | 549.05 | 56987-89-4 |

Key Observations :

- Chain Length Effects : Increasing carbon chain length correlates with higher molecular weight and melting points. For example, 11,15-dimethylpentatriacontane (C₃₇H₇₆) has a molecular weight of 549.05 g/mol, significantly higher than its shorter-chain analogs .

- Chromatographic Behavior : Co-elution issues complicate the identification of 11,15-dimethyl isomers. For instance, 11,15-dimethylhentriacontane and 13,17-dimethylhentriacontane exhibit nearly identical mass spectra and retention times in gas chromatography (GC), necessitating hyphenated techniques for resolution .

Physicochemical Properties

Table 1: Retention Indices and Solvation Parameters

| Compound | Retention Index (Kovats) | Abraham Solvation Parameter (L) |

|---|---|---|

| 11,15-Dimethylhentriacontane | 217.8 (predicted) | 15.622–15.674 |

| 6,10-Dimethyldotriacontane | 219.9 (experimental) | 16.140 |

| 8,12-Dimethyldotriacontane | 219.5 (experimental) | 16.105 |

| 11,15-Dimethyltritriacontane | Not reported | ~16.825 (predicted) |

Key Findings :

- Retention Indices: Dimethylalkanes with mid-chain branching (e.g., 6,10- or 8,12-dimethyl isomers) show higher retention indices compared to terminal-branched analogs. For example, 6,10-dimethyldotriacontane has a retention index of 219.9, reflecting stronger interactions with nonpolar GC stationary phases .

- Solvation Parameters : The Abraham solvation parameter L (gas-to-organic solvent partition coefficient) increases with chain length, indicating enhanced hydrophobicity. 11,15-Dimethylpentatriacontane (C₃₇H₇₆) has an L value of ~17.0, compared to 15.6 for 11,15-dimethylhentriacontane (C₃₃H₆₈) .

Challenges in Analysis and Identification

- Co-elution in GC-MS : Structural isomers like 11,15-dimethylhentriacontane and 13,17-dimethylhentriacontane co-elute due to nearly identical retention times and mass spectra. Advanced techniques like tandem MS or isotopic labeling are required for unambiguous identification .

- Synthetic Complexity : Selective protection of hydroxyl groups (e.g., at C-11 or C-15) in precursor molecules is necessary for regioselective synthesis, as demonstrated in m-phenylene inversion studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.